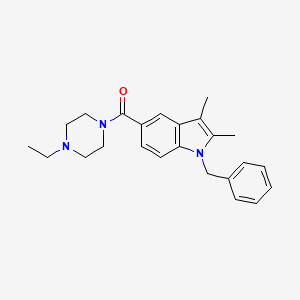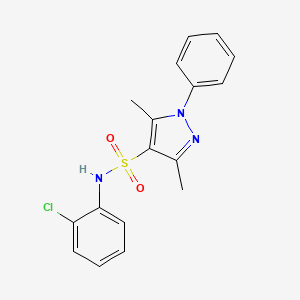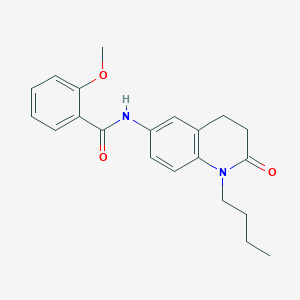![molecular formula C21H25N5OS B11266144 1-[5-(Piperidin-1-YL)-1,3,4-thiadiazol-2-YL]-N-[4-(propan-2-YL)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B11266144.png)
1-[5-(Piperidin-1-YL)-1,3,4-thiadiazol-2-YL]-N-[4-(propan-2-YL)phenyl]-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Piperidin-1-YL)-1,3,4-thiadiazol-2-YL]-N-[4-(propan-2-YL)phenyl]-1H-pyrrole-2-carboxamide, often referred to as a thiadiazole-pyrrole hybrid , is a fascinating compound with diverse properties. Let’s explore its synthesis, applications, and more.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for this compound. One common approach involves the condensation of a piperidine derivative with a thiadiazole precursor, followed by subsequent functionalization. The exact steps and reagents may vary, but the core reaction typically proceeds as follows:
-
Formation of the Thiadiazole Ring
- A suitable piperidine derivative reacts with a thiadiazole precursor (e.g., 1,3,4-thiadiazole-2-amine).
- Cyclization occurs, resulting in the formation of the thiadiazole ring.
-
Subsequent Functionalization
- The resulting thiadiazole-piperidine intermediate undergoes further reactions to introduce the pyrrole and amide moieties.
- Various protecting groups and deprotection steps may be involved.
Industrial Production:
While industrial-scale production methods may not be widely documented, research laboratories often employ modified versions of the synthetic routes mentioned above.
Chemical Reactions Analysis
Reactivity:
1-[5-(Piperidin-1-YL)-1,3,4-thiadiazol-2-YL]-N-[4-(propan-2-YL)phenyl]-1H-pyrrole-2-carboxamide exhibits diverse reactivity due to its hybrid structure. Key reactions include:
Oxidation and Reduction: The thiadiazole and pyrrole rings are susceptible to oxidation and reduction processes.
Substitution Reactions: The piperidine nitrogen and phenyl group can undergo substitution reactions.
Amide Hydrolysis: The carboxamide group may hydrolyze under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various alkylating agents or nucleophiles.
Amide Hydrolysis: Acidic or basic hydrolysis conditions.
Scientific Research Applications
1-[5-(Piperidin-1-YL)-1,3,4-thiadiazol-2-YL]-N-[4-(propan-2-YL)phenyl]-1H-pyrrole-2-carboxamide finds applications in:
Medicinal Chemistry: Potential as a drug candidate due to its hybrid structure and diverse reactivity.
Biological Studies: Investigating its interactions with biological targets.
Materials Science: Incorporation into functional materials.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, the uniqueness of this hybrid structure lies in its combination of thiadiazole, piperidine, and pyrrole moieties.
Properties
Molecular Formula |
C21H25N5OS |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
1-(5-piperidin-1-yl-1,3,4-thiadiazol-2-yl)-N-(4-propan-2-ylphenyl)pyrrole-2-carboxamide |
InChI |
InChI=1S/C21H25N5OS/c1-15(2)16-8-10-17(11-9-16)22-19(27)18-7-6-14-26(18)21-24-23-20(28-21)25-12-4-3-5-13-25/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,22,27) |
InChI Key |
ICQOGMMWVUJJPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CN2C3=NN=C(S3)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B11266066.png)
![4-bromo-N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11266071.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol](/img/structure/B11266078.png)
![4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B11266080.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11266081.png)
![3-(2-chloro-6-fluorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B11266087.png)
![6-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11266094.png)
![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11266103.png)


![N-(5-fluoro-2-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11266122.png)

![1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11266138.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-2-[4-(pentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11266139.png)
